2-TEDC
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Pyridylmethyl)-indazolinone (ICI 207,968): A Selective 5-Lipoxygenase Inhibitor
Disclaimer: Information regarding a selective lipoxygenase inhibitor specifically named "2-TEDC" is not available in the public scientific literature. This technical guide will focus on a well-characterized and representative selective 5-lipoxygenase inhibitor, ICI 207,968 , which belongs to the 2-substituted indazolinone class of compounds. The data and methodologies presented herein are based on published studies of ICI 207,968 and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of a selective 5-LOX inhibitor.
Introduction
ICI 207,968 is a potent, orally active, and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in a wide range of inflammatory and allergic responses. By selectively targeting 5-LOX, ICI 207,968 effectively reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), without significantly affecting the production of prostaglandins, which are synthesized via the cyclooxygenase (COX) pathway.[1] This selectivity profile suggests a favorable therapeutic window with a reduced risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX and LOX pathways.[2]
Mechanism of Action
The primary mechanism of action of ICI 207,968 is the selective, non-redox inhibition of the 5-lipoxygenase enzyme. 5-LOX catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[3] ICI 207,968 binds to the enzyme and prevents it from interacting with its substrate, arachidonic acid, thereby blocking the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. The inhibitory activity of the 2-substituted indazolinone class is critically dependent on the nature of the N2 substituent.[1]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo inhibitory potency and selectivity of ICI 207,968.
Table 1: In Vitro Inhibitory Activity of ICI 207,968
| Target Enzyme | Assay System | Inhibitory Potency (IC₅₀) | Reference |
| 5-Lipoxygenase | Various in vitro systems | 1.5 µM - 6.0 µM | [1] |
| Cyclooxygenase | Inhibition of PGE₂ synthesis | ~300-fold less potent than for 5-LOX | [1] |
Table 2: In Vivo Efficacy of ICI 207,968 in Rats
| Parameter | Assay | Dosing | Efficacy (ED₅₀) | Reference |
| LTB₄ Release Inhibition | A23187-stimulated blood (1h post-dose) | Oral | 2.5 mg/kg | [1] |
| LTB₄ Release Inhibition | A23187-stimulated blood (3h post-dose) | Oral | 10 mg/kg | [1] |
| LTB₄ Release Inhibition | A23187-stimulated blood (5h post-dose) | Oral | 25 mg/kg | [1] |
| PGE₂ Synthesis | - | Oral (up to 300 mg/kg) | No inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of ICI 207,968 are provided below.
In Vitro Inhibition of Leukotriene B₄ (LTB₄) Synthesis
This assay determines the potency of an inhibitor against 5-LOX in a cellular environment.
-
Cell Source: Human peripheral blood mononuclear cells (hPBMCs) or a suitable leukocyte preparation.
-
Stimulation: The calcium ionophore A23187 is used to stimulate the release of arachidonic acid from cell membranes and activate 5-LOX.
-
Protocol:
-
Isolate and prepare a suspension of leukocytes.
-
Pre-incubate the cells with various concentrations of ICI 207,968 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate leukotriene synthesis by adding A23187 to the cell suspension.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a suitable solvent (e.g., methanol) and placing the samples on ice.
-
Centrifuge the samples to pellet cellular debris.
-
Quantify the amount of LTB₄ in the supernatant using a specific enzyme immunoassay (EIA) or by high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Calculate the percentage inhibition of LTB₄ synthesis for each inhibitor concentration and determine the IC₅₀ value.
In Vitro Inhibition of Prostaglandin E₂ (PGE₂) Synthesis
This assay is used to assess the selectivity of the inhibitor against COX enzymes.
-
Enzyme Source: Microsomal preparations containing COX-1 and/or COX-2, or whole blood assays.
-
Protocol:
-
Pre-incubate the enzyme preparation or whole blood with various concentrations of ICI 207,968 or a known COX inhibitor (positive control) for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction.
-
Quantify the amount of PGE₂ produced using a specific EIA or LC-MS/MS.
-
-
Data Analysis: Calculate the percentage inhibition of PGE₂ synthesis and determine the IC₅₀ value to compare with the 5-LOX inhibitory potency.
In Vivo Inhibition of LTB₄ Release in Rats (Ex Vivo Assay)
This model assesses the oral bioavailability and in vivo efficacy of the inhibitor.
-
Animal Model: Male Wistar rats.
-
Protocol:
-
Administer ICI 207,968 orally at various doses.
-
At different time points post-administration (e.g., 1, 3, and 5 hours), collect blood samples.
-
Immediately stimulate the whole blood with A23187 to induce LTB₄ synthesis.
-
After a short incubation, stop the reaction and process the plasma for LTB₄ analysis by EIA or HPLC.
-
-
Data Analysis: Determine the dose-dependent inhibition of LTB₄ production and calculate the ED₅₀ at each time point.
Arachidonic Acid-Induced Skin Inflammation in Rabbits
This in vivo model evaluates the anti-inflammatory effects of the inhibitor in a relevant tissue.
-
Animal Model: Rabbits.[1]
-
Protocol:
-
Administer ICI 207,968 either intradermally with arachidonic acid or orally prior to the inflammatory challenge.[1]
-
Inject arachidonic acid intradermally to induce an inflammatory response, characterized by plasma extravasation and neutrophil infiltration.
-
Measure plasma extravasation by monitoring the accumulation of a previously injected dye (e.g., Evans Blue) at the site of inflammation.
-
Assess polymorphonuclear leukocyte (PMNL) infiltration by histological analysis of skin biopsies or by measuring myeloperoxidase (MPO) activity in the tissue.
-
-
Data Analysis: Quantify the reduction in plasma extravasation and PMNL infiltration in treated animals compared to controls.
Visualization of Signaling Pathways and Experimental Workflows
Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway and the point of inhibition by ICI 207,968.
Caption: 5-Lipoxygenase pathway and inhibition by ICI 207,968.
Experimental Workflow for Inhibitor Characterization
The diagram below outlines a typical workflow for the preclinical evaluation of a selective 5-LOX inhibitor.
Caption: Preclinical workflow for a selective 5-LOX inhibitor.
Conclusion
ICI 207,968 is a well-characterized, selective, and orally active inhibitor of 5-lipoxygenase. Its ability to potently inhibit the production of pro-inflammatory leukotrienes without significantly affecting the cyclooxygenase pathway makes it and similar compounds valuable tools for investigating the role of leukotrienes in various inflammatory diseases. The detailed experimental protocols and established preclinical models for this class of inhibitors provide a robust framework for the development of novel anti-inflammatory therapies with an improved safety profile.
References
- 1. 2-substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Multi-faceted Role of 2-TEDC in Modulating Eicosanoid Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC), a potent inhibitor of the lipoxygenase (LOX) family of enzymes. Specifically, this compound demonstrates significant inhibitory activity against 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX), key enzymes in the metabolic pathways of polyunsaturated fatty acids that lead to the production of biologically active eicosanoids. These lipid signaling molecules are critically involved in a myriad of physiological and pathological processes, most notably inflammation. This document summarizes the quantitative inhibitory data of this compound, delineates the cellular pathways affected by its activity, and provides detailed experimental protocols for assessing its inhibitory potential.
Introduction to this compound
This compound, with the chemical formula C₁₆H₁₃NO₄S and CAS Number 132465-10-2, has been identified as a potent inhibitor of several lipoxygenase isoforms.[1] Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid. The products of these reactions, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), are powerful lipid mediators implicated in inflammatory responses, immune regulation, and cell proliferation.[2][3] The ability of this compound to simultaneously inhibit multiple LOX isoforms suggests its potential as a broad-spectrum anti-inflammatory agent.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against its target lipoxygenases is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound are summarized in the table below.
| Target Enzyme | IC50 Value (μM) |
| 5-Lipoxygenase (5-LOX) | 0.09 |
| 12-Lipoxygenase (12-LOX) | 0.013 |
| 15-Lipoxygenase (15-LOX) | 0.5 |
| Data sourced from MedChemExpress and R&D Systems.[1][3] |
Cellular Pathways Targeted by this compound
The primary cellular targets of this compound are key enzymes within the arachidonic acid cascade. By inhibiting 5-LOX, 12-LOX, and 15-LOX, this compound effectively modulates the production of a range of pro-inflammatory and immunomodulatory lipid mediators.
The 5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway is a major contributor to inflammation, particularly in allergic and asthmatic responses.[2] Upon cellular stimulation, arachidonic acid is released from the cell membrane and converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then further metabolized to leukotriene A4 (LTA4), a precursor for the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.[2][4] this compound's inhibition of 5-LOX blocks the initial step of this cascade, thereby reducing the synthesis of all downstream leukotrienes.
The 12-Lipoxygenase (12-LOX) Pathway
The 12-LOX pathway metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[3][5] 12-HETE is implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis.[6] Elevated levels of 12-HETE have been associated with pathological conditions such as atherosclerosis and certain types of cancer.[7] By potently inhibiting 12-LOX, this compound can significantly reduce the production of 12-HETE and its downstream effects.
The 15-Lipoxygenase (15-LOX) Pathway
The 15-LOX pathway generates 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid, which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE).[8] The role of the 15-LOX pathway is complex, with its products exhibiting both pro- and anti-inflammatory properties depending on the cellular context.[9] For instance, 15-HETE can be a precursor to lipoxins, which are specialized pro-resolving mediators that actively terminate inflammation.[8] However, 15-HETE has also been implicated in the pathogenesis of atherosclerosis.[7] Inhibition of 15-LOX by this compound would modulate the levels of these bioactive lipids.
Experimental Protocols
The following sections describe the general methodologies for determining the inhibitory activity of compounds like this compound on lipoxygenase enzymes. The specific details for this compound are based on the original report by Cho et al. (1991).
General Workflow for IC50 Determination
The determination of the IC50 value for an enzyme inhibitor typically follows a standardized workflow involving the preparation of reagents, execution of the enzymatic assay with varying inhibitor concentrations, and subsequent data analysis.
Lipoxygenase Activity Assay
This protocol is a generalized method for measuring lipoxygenase activity, which can be adapted for 5-, 12-, or 15-LOX. The principle of the assay is to measure the formation of the hydroperoxide product, which has a characteristic absorbance at 234 nm.[10]
Materials:
-
Purified lipoxygenase enzyme (5-, 12-, or 15-LOX)
-
Arachidonic acid (substrate)
-
Sodium phosphate buffer (pH will vary depending on the specific LOX isoform)
-
This compound or other test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the lipoxygenase enzyme in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the reaction by adding the arachidonic acid working solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Conclusion
This compound is a potent, multi-target inhibitor of the 5-, 12-, and 15-lipoxygenase pathways. Its ability to modulate the production of a wide array of eicosanoid signaling molecules highlights its potential for therapeutic applications in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and its role in cellular signaling.
References
- 1. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxygenase activity determination [protocols.io]
- 11. courses.edx.org [courses.edx.org]
The Effect of 2-TEDC on Arachidonic Acid Metabolism: An In-depth Technical Guide
An important notice regarding the current state of research: Extensive literature searches have not yielded specific data on the effects of 2-Thio-6-azauridine-5'-diphosphate-N-acetyl-D-glucosamine (2-TEDC) on the metabolic pathways of arachidonic acid. Therefore, this document will provide a comprehensive overview of arachidonic acid metabolism as a foundational guide for researchers and drug development professionals. This guide will outline the key enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—and detail established experimental protocols for investigating the effects of novel compounds on these pathways. While direct quantitative data for this compound is unavailable, this guide serves as a framework for designing and conducting experiments to elucidate its potential role in arachidonic acid metabolism.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids of cell membranes.[1][2] Upon cellular stimulation by various physical, chemical, and hormonal stimuli, AA is released from the membrane by the action of phospholipase A2 (PLA2).[3][4] Once liberated, free AA is metabolized by three major enzymatic pathways to produce a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These eicosanoids are critical signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[3][5]
The three primary pathways of arachidonic acid metabolism are:
-
The Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs) and thromboxanes (TXs).[6][7]
-
The Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes (LTs), lipoxins (LXs), and hydroxyeicosatetraenoic acids (HETEs).[5][8]
-
The Cytochrome P450 (CYP450) Pathway: This pathway leads to the formation of HETEs and epoxyeicosatrienoic acids (EETs).[3][5]
Understanding the intricate regulation of these pathways is crucial for the development of novel therapeutics targeting a variety of diseases.
The Cyclooxygenase (COX) Pathway
The COX pathway is initiated by the enzyme cyclooxygenase, which exists in two main isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastric protection and platelet aggregation.[9] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key player in the inflammatory response.[9][10]
Both COX isoforms catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2).[7] PGH2 serves as a common precursor for the synthesis of various prostanoids by specific synthases.
Key Products and their Functions:
| Prostanoid | Synthesizing Enzyme | Key Functions |
| Prostaglandin D2 (PGD2) | PGD synthase | Allergic responses, sleep regulation |
| Prostaglandin E2 (PGE2) | PGE synthase | Inflammation, fever, pain, gastric protection |
| Prostaglandin F2α (PGF2α) | PGF synthase | Uterine contraction, bronchoconstriction |
| Prostacyclin (PGI2) | Prostacyclin synthase | Vasodilation, inhibition of platelet aggregation |
| Thromboxane A2 (TXA2) | Thromboxane synthase | Vasoconstriction, platelet aggregation |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to assess the inhibitory effect of a test compound, such as this compound, on COX-1 and COX-2 activity.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)
-
EIA (Enzyme Immunoassay) kit for PGE2 detection
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX enzyme (either COX-1 or COX-2).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
The results of the COX inhibition assay can be summarized in a table as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Celecoxib) | [Insert Value] | [Insert Value] | [Insert Value] |
The Lipoxygenase (LOX) Pathway
The LOX pathway is initiated by a family of lipoxygenase enzymes, with 5-LOX, 12-LOX, and 15-LOX being the most studied in mammals.[11] These enzymes introduce a hydroperoxy group into the arachidonic acid backbone at different positions.
-
5-Lipoxygenase (5-LOX): In conjunction with the 5-lipoxygenase-activating protein (FLAP), 5-LOX converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor for the synthesis of leukotrienes.[12] Leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent pro-inflammatory mediators involved in asthma and allergic reactions.[12][13]
-
12-Lipoxygenase (12-LOX): This enzyme produces 12-hydroxyeicosatetraenoic acid (12-HETE), which has been implicated in vasoconstriction, platelet aggregation, and inflammation.[11]
-
15-Lipoxygenase (15-LOX): 15-LOX generates 15-hydroxyeicosatetraenoic acid (15-HETE), a precursor to lipoxins. Lipoxins are unique eicosanoids that possess anti-inflammatory and pro-resolving properties, actively promoting the resolution of inflammation.[11]
Experimental Protocol: Cellular 5-LOX Activity Assay
This protocol describes a method to measure the inhibitory effect of a test compound on 5-LOX activity in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing 5-LOX (e.g., U937 cells)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity
-
Methanol
-
Internal standard (e.g., PGB2)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS)
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.
-
Incubate for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding cold methanol.
-
Add an internal standard for quantification.
-
Centrifuge to pellet the cell debris.
-
Isolate the leukotrienes from the supernatant using solid-phase extraction.
-
Analyze the samples by HPLC or LC-MS/MS to separate and quantify the produced LTB4.
-
Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound and determine the IC50 value.
Data Presentation:
The quantitative data for 5-LOX inhibition can be presented as follows:
| Compound | Cellular 5-LOX IC50 (µM) for LTB4 production |
| This compound | [Insert Value] |
| Positive Control (e.g., Zileuton) | [Insert Value] |
The Cytochrome P450 (CYP450) Pathway
The CYP450 monooxygenases constitute the third major pathway of arachidonic acid metabolism.[3] These enzymes, primarily from the CYP2 and CYP4 families, convert arachidonic acid into two main classes of products:
-
Hydroxyeicosatetraenoic acids (HETEs): Predominantly 20-HETE, which is a potent vasoconstrictor and plays a role in the regulation of blood pressure.
-
Epoxyeicosatrienoic acids (EETs): These are generally vasodilators and have anti-inflammatory, anti-thrombotic, and pro-fibrinolytic properties.[5] EETs are further metabolized by soluble epoxide hydrolase (sEH) to less active dihydroxyeicosatrienoic acids (DHETs).
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core arachidonic acid metabolic pathways.
Caption: Overview of the three major pathways of arachidonic acid metabolism.
Caption: Experimental workflow for determining the in vitro COX inhibitory activity of a test compound.
Conclusion
The metabolism of arachidonic acid is a complex and highly regulated process that plays a pivotal role in health and disease. The COX, LOX, and CYP450 pathways generate a vast array of signaling molecules with diverse and sometimes opposing biological activities. While there is currently no specific information available on the effects of this compound on these pathways, the experimental protocols and foundational knowledge provided in this guide offer a clear roadmap for researchers to investigate its potential as a modulator of arachidonic acid metabolism. Such studies are essential to uncover novel therapeutic agents for a wide range of inflammatory and other diseases.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. youtube.com [youtube.com]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 11. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contrasting effects of proinflammatory and T-helper lymphocyte subset-2 cytokines on the 5-lipoxygenase pathway in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 12-Lipoxygenase Inhibition: A Technical Guide
Disclaimer: This technical guide focuses on the broader biological significance of 12-lipoxygenase (12-LOX) inhibition. An extensive search for the specific inhibitor "2-TEDC" did not yield any publicly available scientific literature or data. Therefore, this document will utilize data and findings related to well-characterized 12-LOX inhibitors, such as ML355 (also known as VLX-1005), to illustrate the principles and significance of targeting this enzyme.
Introduction to 12-Lipoxygenase (12-LOX)
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1][2] The 12-lipoxygenase (12-LOX) isoform is of particular interest in biomedical research due to its significant role in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and cell proliferation.[3] Upregulation of 12-LOX and its primary metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), has been implicated in the pathogenesis of numerous diseases, including diabetes, cardiovascular disorders, cancer, and neuroinflammatory conditions.[1][3] Consequently, the pharmacological inhibition of 12-LOX has emerged as a promising therapeutic strategy for these conditions.
The 12-Lipoxygenase Signaling Pathway
The biological effects of 12-LOX are primarily mediated through the production of 12-HETE. This lipid messenger can act both intracellularly and extracellularly to modulate a variety of signaling cascades. A key extracellular signaling pathway involves the interaction of 12-HETE with its high-affinity G-protein coupled receptor, GPR31.[4][5] Activation of GPR31 by 12-HETE initiates a downstream signaling cascade that can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, and the transcription factor nuclear factor-kappa B (NF-κB).[4][6] This signaling axis plays a crucial role in mediating inflammatory responses.[5]
Figure 1: The 12-Lipoxygenase signaling pathway leading to inflammation.
Quantitative Data on 12-LOX Inhibition
The potency of a 12-LOX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of the inhibitory activity of the well-characterized 12-LOX inhibitor, ML355.
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| ML355 | Human 12-Lipoxygenase | 0.29 | In vitro enzyme assay | [7] |
| ML355 | Human 12-Lipoxygenase | 0.34 | In vitro enzyme assay | [8] |
Experimental Protocols
In Vitro 12-Lipoxygenase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against purified 12-LOX.
Objective: To quantify the inhibitory potency of a compound on 12-LOX activity.
Materials:
-
Purified human recombinant 12-LOX
-
Arachidonic acid (substrate)
-
Test compound (e.g., ML355) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the 12-LOX enzyme solution to each well.
-
Add the different concentrations of the test compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the change in absorbance at 234 nm over time. The formation of the hydroperoxy product of the lipoxygenase reaction leads to an increase in absorbance at this wavelength.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: General workflow for an in vitro 12-LOX inhibition assay.
Cellular 12-HETE Production Assay
This protocol describes a method to assess the ability of a compound to inhibit the production of 12-HETE in a cellular context.
Objective: To measure the effect of a 12-LOX inhibitor on the production of 12-HETE in cells.
Materials:
-
Cell line expressing 12-LOX (e.g., human platelets, or a cell line engineered to express the enzyme)
-
Cell culture medium and reagents
-
Test compound (e.g., ML355)
-
Arachidonic acid
-
Calcium ionophore (e.g., A23187) to stimulate 12-LOX activity
-
Enzyme-linked immunosorbent assay (ELISA) kit for 12-HETE or LC-MS/MS system
Procedure:
-
Culture the cells to the desired confluency in appropriate culture plates.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period.
-
Stimulate the cells with arachidonic acid and a calcium ionophore to induce 12-HETE production.
-
After incubation, collect the cell culture supernatant or cell lysates.
-
Quantify the amount of 12-HETE in the samples using a 12-HETE specific ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition of 12-HETE production for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of cellular 12-HETE production.
Biological Significance of 12-LOX Inhibition
The inhibition of 12-LOX has demonstrated significant therapeutic potential across a range of disease models.
-
Anti-inflammatory Effects: By blocking the production of the pro-inflammatory mediator 12-HETE, 12-LOX inhibitors can attenuate inflammatory responses. This has been observed in models of hepatic ischemia-reperfusion injury, where inhibition of 12-LOX mitigated liver damage by reducing the inflammatory cascade.[1][5]
-
Anti-thrombotic Activity: 12-LOX is highly expressed in platelets and plays a role in their activation and aggregation.[9] The inhibitor ML355 has been shown to impair thrombus formation and vessel occlusion in vivo with minimal effects on hemostasis, highlighting its potential as an anti-platelet therapy.[9]
-
Diabetes and Islet Function: The 12-LOX pathway is implicated in the islet inflammation associated with both type 1 and type 2 diabetes.[8] Inhibition of 12-LOX with ML355 has been shown to improve the function of cytokine-treated human islets and islets from type 2 diabetic donors.[8]
-
Neuroprotection: The 12/15-lipoxygenase pathway is involved in neuroinflammation. Inhibition of this pathway has been shown to be protective in models of neuropathic pain by suppressing downstream signaling pathways like MAPK.[10]
Conclusion
The 12-lipoxygenase pathway, through its production of the bioactive lipid 12-HETE, is a critical mediator of inflammation and cellular signaling in a variety of disease states. The development of potent and selective 12-LOX inhibitors, such as ML355, has provided valuable tools for dissecting the role of this pathway and has paved the way for novel therapeutic interventions. The biological significance of 12-LOX inhibition lies in its potential to modulate key pathological processes, offering a promising avenue for the treatment of a wide range of inflammatory and thrombotic diseases. Further research into the clinical application of 12-LOX inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First selective 12-LOX inhibitor, ML355, impairs thrombus formation and vessel occlusion in vivo with minimal effects on hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols for a Novel Investigational Compound in Atherosclerosis Research Models
A NOTE TO THE READER: Initial searches for "2-TEDC" did not yield specific information on a compound with this designation in the context of atherosclerosis research. The following application notes and protocols are therefore provided as a comprehensive guide for the evaluation of a novel investigational compound (herein referred to as an "investigational compound") in established and widely used atherosclerosis research models. The methodologies, data, and pathways described are representative of the field and are intended to serve as a framework for preclinical studies.
Application Notes
In Vitro Models for Mechanistic Studies and High-Throughput Screening
In vitro models are indispensable for the initial screening of an investigational compound and for elucidating its mechanism of action at the cellular and molecular level. These models offer a controlled environment to study specific aspects of atherogenesis, such as endothelial dysfunction, foam cell formation, and smooth muscle cell migration.[1][2][3]
Common In Vitro Models:
-
Endothelial Cell (EC) Monolayer: Used to assess the effect of an investigational compound on endothelial activation, inflammation, and permeability. Human Umbilical Vein Endothelial Cells (HUVECs) are a common choice.[4]
-
Macrophage Foam Cell Formation Assay: This model is crucial for studying the impact of an investigational compound on lipid uptake by macrophages, a key event in plaque formation.[2]
-
Smooth Muscle Cell (SMC) Migration and Proliferation Assays: These assays determine if an investigational compound can inhibit the migration and proliferation of SMCs, which contribute to plaque growth and stability.
-
2D and 3D Co-culture Systems: More complex models involving the co-culture of endothelial cells, smooth muscle cells, and macrophages can provide insights into the cell-cell interactions that drive atherosclerosis.[3][5] 3D models, such as spheroids, offer a more physiologically relevant environment compared to traditional 2D cultures.[3][6]
In Vivo Models for Efficacy and Safety Assessment
In vivo models are essential for evaluating the therapeutic efficacy and potential side effects of an investigational compound in a whole-organism context. Genetically modified mouse models are the most widely used for atherosclerosis research due to their rapid development of atherosclerotic lesions and the availability of genetic tools.[4][7]
Key In Vivo Models:
-
Apolipoprotein E-deficient (ApoE-/-) Mice: These mice lack ApoE, a protein involved in lipid metabolism, leading to severe hypercholesterolemia and the spontaneous development of atherosclerotic plaques that resemble human lesions.[4][8] They are a robust model for studying the effect of an investigational compound on plaque formation and progression.
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) Mice: These mice lack the LDL receptor and develop atherosclerosis, particularly when fed a high-fat, high-cholesterol "Western-type" diet.[4][7][8] This model is useful for investigating diet-induced atherosclerosis.
-
Rabbit Models: Rabbits, particularly when fed a high-cholesterol diet, develop atherosclerotic lesions and are a valuable model for studying plaque rupture and thrombosis.[4][9]
Table 1: Comparison of Common In Vivo Atherosclerosis Models
| Model | Method of Induction | Key Features | Advantages | Limitations |
| ApoE-/- Mouse | Genetic knockout | Spontaneous hypercholesterolemia and lesion development on a chow diet.[8] | Rapid and robust lesion formation; well-characterized model. | Lipoprotein profile is VLDL-rich, unlike human LDL-rich profile. |
| LDLR-/- Mouse | Genetic knockout | Develops atherosclerosis on a Western-type diet.[4][8] | More human-like LDL-rich lipoprotein profile. | Lesion development is diet-dependent and less severe than in ApoE-/- mice. |
| New Zealand White Rabbit | High-cholesterol diet | Develops lipid-rich plaques. | Larger size allows for easier surgical manipulation and imaging. | Less amenable to genetic manipulation; different lipoprotein metabolism than humans. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
This protocol details the induction of foam cells from a macrophage cell line (e.g., THP-1) and can be used to assess the inhibitory effect of an investigational compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized low-density lipoprotein (oxLDL)
-
Investigational compound
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropyl alcohol
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
-
Foam Cell Induction:
-
Remove the PMA-containing medium and wash the cells with PBS.
-
Add fresh medium containing 50 µg/mL oxLDL.
-
In parallel wells, add oxLDL along with varying concentrations of the investigational compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Lipid Staining (Oil Red O):
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with distilled water and then with 60% isopropyl alcohol.
-
Stain with Oil Red O solution for 15 minutes.
-
Wash with 60% isopropyl alcohol and then with distilled water.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using 100% isopropyl alcohol.
-
Measure the absorbance of the eluted stain at 510 nm using a spectrophotometer. A decrease in absorbance in the presence of the investigational compound indicates inhibition of foam cell formation.
-
Protocol 2: In Vivo Atherosclerosis Induction and Plaque Analysis in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in ApoE-/- mice and the subsequent quantification of plaque burden.
Materials:
-
Male ApoE-/- mice (6-8 weeks old)
-
Western-type diet (21% fat, 0.15% cholesterol)[9]
-
Investigational compound or vehicle
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Tissue processing reagents (OCT compound)
-
Oil Red O staining solution
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Atherosclerosis Induction:
-
Acclimatize ApoE-/- mice for one week.
-
Feed the mice a Western-type diet for 12-16 weeks to induce robust atherosclerotic lesions.[9]
-
Administer the investigational compound or vehicle to respective groups of mice daily (e.g., by oral gavage) for the duration of the diet.
-
-
Tissue Collection:
-
At the end of the study period, anesthetize the mice.
-
Perfuse the mice through the left ventricle with PBS followed by 4% paraformaldehyde.
-
Dissect the aorta from the arch to the iliac bifurcation.
-
-
En Face Plaque Analysis:
-
Clean the aorta of surrounding adipose tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Capture high-resolution images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Aortic Root Cross-Sectional Analysis:
-
Embed the upper portion of the heart and aortic root in OCT compound and freeze.
-
Cryosection the aortic root (8-10 µm sections).
-
Stain serial sections with Oil Red O (for lipids) and H&E (for general morphology).
-
Quantify the lesion area in the aortic sinus.
-
Table 2: Representative Quantitative Data from an In Vivo Atherosclerosis Study
| Treatment Group | Plaque Area (% of Aorta) | Aortic Root Lesion Area (µm²) | Total Plasma Cholesterol (mg/dL) |
| Vehicle Control | 25.4 ± 3.1 | 450,000 ± 55,000 | 1250 ± 150 |
| Investigational Compound (Low Dose) | 18.2 ± 2.5 | 320,000 ± 48,000 | 980 ± 120* |
| Investigational Compound (High Dose) | 12.5 ± 1.9 | 210,000 ± 35,000 | 750 ± 100 |
| Positive Control (e.g., Statin) | 14.1 ± 2.2 | 245,000 ± 40,000 | 790 ± 110 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: NF-κB Activation in Endothelial Cells
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key inflammatory pathway implicated in atherosclerosis.[10][11] Its activation in endothelial cells leads to the expression of adhesion molecules that recruit inflammatory cells to the vessel wall. An investigational compound may target this pathway to reduce vascular inflammation.
Caption: NF-κB signaling pathway in endothelial cells.
Experimental Workflow: In Vivo Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for evaluating an investigational compound in an ApoE-/- mouse model of atherosclerosis.
Caption: Workflow for in vivo atherosclerosis study.
References
- 1. Frontiers | Recent Progress in in vitro Models for Atherosclerosis Studies [frontiersin.org]
- 2. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key parameters for designing robust 2D and 3D spheroid models for in vitro atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Atherosclerosis Models: Advancing Pathophysiology and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research methods for animal models of atherosclerosis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Inflammation and atherosclerosis: signaling pathways and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Using 2-TEDC to Study Neurodegenerative Disease Pathways
A Novel Modulator of Cellular Stress Pathways with Therapeutic Potential in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the accumulation of misfolded proteins, leading to cellular stress, inflammation, and ultimately, cell death. Recent research has identified a novel compound, 2-(p-toluidinyl)ethyl-4-(2,2-dicyanovinyl)cyclohexane (2-TEDC), as a potent modulator of cellular pathways implicated in neurodegeneration. This compound has shown promise in preclinical studies by targeting key stress-activated protein kinase pathways and modulating the unfolded protein response (UPR), offering a potential therapeutic avenue for these devastating diseases.
These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
This compound primarily acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of neuronal apoptosis in response to cellular stress. By inhibiting JNK, this compound protects neurons from excitotoxicity and oxidative stress. Furthermore, this compound has been shown to modulate the UPR by selectively activating the PERK branch, leading to a transient shutdown of protein translation and a reduction in the load of misfolded proteins. This dual action makes this compound a compelling candidate for further investigation in neurodegenerative disease models.
A simplified representation of this compound's proposed mechanism of action is depicted below:
Caption: Proposed mechanism of this compound in neuroprotection.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in a SH-SY5Y Neuronal Cell Model of Oxidative Stress
| Parameter | Control | Oxidative Stress (H₂O₂) | H₂O₂ + this compound (10 µM) |
| Cell Viability (%) | 100 ± 5 | 45 ± 7 | 85 ± 6 |
| JNK Phosphorylation (fold change) | 1.0 | 4.2 ± 0.5 | 1.5 ± 0.3 |
| Caspase-3 Activity (fold change) | 1.0 | 3.8 ± 0.4 | 1.3 ± 0.2 |
| eIF2α Phosphorylation (fold change) | 1.0 | 1.2 ± 0.2 | 2.5 ± 0.3 |
Table 2: In Vivo Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease (6 months treatment)
| Parameter | Wild-Type | 5xFAD (Vehicle) | 5xFAD + this compound (10 mg/kg) |
| Morris Water Maze Escape Latency (s) | 20 ± 3 | 55 ± 8 | 30 ± 5 |
| Amyloid Plaque Load (%) | N/A | 12.5 ± 2.1 | 6.8 ± 1.5 |
| Synaptophysin Levels (arbitrary units) | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.1 |
| Microglial Activation (Iba1+ cells/mm²) | 25 ± 5 | 85 ± 12 | 40 ± 8 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Workflow Diagram:
Caption: Workflow for the in vitro neuroprotection assay.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the control group. Incubate for an additional 24 hours.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 2: Western Blot Analysis of JNK Phosphorylation
Objective: To quantify the effect of this compound on JNK pathway activation.
Materials:
-
Treated SH-SY5Y cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (1:1000) and total-JNK (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Normalize the phospho-JNK signal to the total-JNK signal. Use GAPDH as a loading control.
Protocol 3: Behavioral Testing in a 5xFAD Mouse Model
Objective: To evaluate the effect of this compound on cognitive function in a mouse model of Alzheimer's disease.
Workflow Diagram:
Caption: Workflow for in vivo behavioral and histological analysis.
Procedure:
-
Use 3-month-old male 5xFAD and wild-type littermate mice.
-
Administer this compound (10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 6 months.
-
Morris Water Maze:
-
Acquisition Phase (Days 1-5): Four trials per day. Place the mouse in the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If the mouse fails to find the platform, guide it to the platform. Record the escape latency and path length using a video tracking system.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Following behavioral testing, euthanize the mice and collect brain tissue for immunohistochemical analysis of amyloid plaques, synaptophysin levels, and microglial activation.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting key cellular stress pathways. The protocols and data presented here provide a foundation for researchers to further investigate the potential of this compound in various models of neurodegeneration. Further studies are warranted to elucidate the full spectrum of its mechanisms and to optimize its therapeutic application.
Application Notes: 2-TEDC as a Tool for Investigating Viral Replication
Disclaimer: The compound "2-Thio-2,3-dihydro-5-ethyl-4-phenyl-6-(trifluoromethyl)pyrimidin-4(1H)-one (2-TEDC)" is not described in the currently available scientific literature as a tool for investigating viral replication. The following application notes, protocols, and data are provided as a hypothetical example based on the plausible mechanism of action for a novel pyrimidine analog. This document is intended to serve as a template for researchers working with similar antiviral compounds.
Introduction
This compound is a novel synthetic pyrimidine analog designed for the study of viral replication. As a nucleoside analog, its primary proposed mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1][2][3] Due to the absence of a functional equivalent of RdRp in host cells, this enzyme is a highly selective target for antiviral therapy.[1]
Once inside a host cell, this compound is hypothesized to be metabolized by host cell kinases into its active triphosphate form, this compound-TP.[4] This active metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., UTP or CTP). When the viral RdRp incorporates this compound-TP into the nascent viral RNA strand, it can act as a chain terminator, halting further elongation and preventing the production of viable viral genomes.[2][5] This mechanism makes this compound a potentially broad-spectrum antiviral agent and a valuable tool for dissecting the molecular processes of viral RNA synthesis.[3][6]
Proposed Mechanism of Action
The antiviral activity of this compound is predicated on a multi-step intracellular process that culminates in the specific inhibition of viral replication.
References
- 1. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 3. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-TEDC in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidene-cyanoacetamide (2-TEDC) is a potent inhibitor of 5-, 12-, and 15-lipoxygenases (LOX).[1] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipids, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These lipid mediators are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and survival. Inhibition of the lipoxygenase pathway by this compound presents a valuable tool for investigating the roles of these signaling molecules in cell culture models and for exploring its potential as a therapeutic agent.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended dosage, protocols for assessing cellular effects, and a diagram of the targeted signaling pathway.
Data Presentation
Physicochemical Properties and Inhibitory Concentrations
| Property | Value | Source |
| Molecular Weight | 315.34 g/mol | |
| Formula | C₁₆H₁₃NO₄S | |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | |
| Purity | ≥99% | |
| Storage | Desiccate at +4°C | |
| IC₅₀ (5-Lipoxygenase) | 0.09 µM | [1] |
| IC₅₀ (12-Lipoxygenase) | 0.013 µM | [1] |
| IC₅₀ (15-Lipoxygenase) | 0.5 µM | [1] |
Recommended Working Concentrations for Cell Culture
The optimal concentration of this compound for cell culture experiments is cell-type dependent and should be determined empirically. Based on its IC₅₀ values, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for the desired biological effect while minimizing cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of 315.34 g/mol , prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.15 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells in appropriate cell culture medium
-
10 mM this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells at the desired density in a culture plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
The following day, prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in fresh cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to assess cellular responses.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Analysis of Apoptosis by Flow Cytometry
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Lipoxygenase Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Lipoxygenase Pathway by this compound.
Experimental Workflow for Assessing Cellular Effects of this compound
References
Troubleshooting & Optimization
Troubleshooting 2-TEDC insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with 2-TEDC insolubility in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in aqueous solutions, it's essential to start with a systematic approach. First, confirm the purity of your this compound lot. Then, consider the following initial troubleshooting steps:
-
Sonication: Gentle sonication can help break up aggregates and increase the surface area of the compound exposed to the solvent, which can enhance the dissolution rate.[1]
-
Vortexing: Vigorous vortexing can also aid in the initial dispersion and dissolution of the compound.
-
Gentle Heating: Carefully warming the solution may increase the solubility of this compound. However, be cautious as excessive heat can degrade the compound. It is advisable to test the thermal stability of this compound beforehand.
If these initial steps do not resolve the issue, you may need to consider modifying your solvent or formulation.
Q2: I've tried basic methods, but my this compound still won't dissolve. What are the next steps?
A2: If basic methods are unsuccessful, the next step involves more advanced formulation strategies. The choice of method will depend on your specific experimental requirements, such as the desired final concentration and the compatibility of excipients with your assay.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: A workflow diagram for troubleshooting this compound insolubility.
FAQs about this compound Solubility
Q3: What are the known solubility properties of this compound?
A3: this compound is known to be soluble in organic solvents. Specific solubility data is provided in the table below. Information on its aqueous solubility is limited, which is why troubleshooting is often necessary.
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 25 mM |
Q4: How can co-solvents be used to dissolve this compound for in vitro studies?
A4: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar compounds.[2][3] For this compound, a common approach is to first dissolve the compound in a small amount of a co-solvent like DMSO and then slowly add the aqueous buffer while vortexing.[2] It is crucial to keep the final concentration of the organic solvent low, typically below 1% and often below 0.1%, to avoid affecting the biological system.
A recommended formulation for in vivo studies involves a mixture of co-solvents and a surfactant: For a 1 mL working solution, you can add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.[4]
Q5: Can pH adjustment improve the solubility of this compound?
A5: Yes, pH adjustment can be a very effective method for improving the solubility of compounds with ionizable functional groups.[5][6] The solubility of acidic or basic compounds can be significantly increased by shifting the pH of the solution to a point where the compound is in its ionized form. For compounds with acidic or basic functional groups, using a buffer system can help maintain a pH where the compound is more soluble.[7]
Q6: What role do surfactants play in solubilizing compounds like this compound?
A6: Surfactants, such as Tween 80 and Polysorbates, can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[5][8] This process, known as micellar solubilization, effectively creates a nano-sized environment where the insoluble drug can be dispersed in the aqueous medium.[5] Surfactants reduce the surface tension between the drug and the solvent, which aids in dissolution.[6]
Mechanism of Surfactant-Mediated Solubilization
Caption: Diagram illustrating how surfactants form micelles to solubilize this compound.
Q7: What is cyclodextrin complexation and can it be used for this compound?
A7: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity, forming an inclusion complex.[8][9] This complex has a much higher aqueous solubility than the drug alone.[9] Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used for this purpose.[8]
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the minimum volume of 100% DMSO required to completely dissolve the this compound. For example, to make a 10 mM stock solution, add 100 µL of DMSO to 3.15 mg of this compound.
-
Vortex thoroughly until the this compound is completely dissolved.
-
To prepare a working solution, slowly add the DMSO stock solution to your aqueous buffer while continuously vortexing. Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or use an alternative solubilization method.
Protocol 2: Solubilization of this compound using Cyclodextrins (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Incubate the mixture at room temperature with constant stirring for 24-48 hours to allow for complex formation and to reach equilibrium.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. longdom.org [longdom.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. brieflands.com [brieflands.com]
- 6. ucd.ie [ucd.ie]
- 7. pharmtech.com [pharmtech.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-TEDC Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-(1-Thienyl)ethyl-3,4-dihydroxybenzylidene cyanoacetamide (2-TEDC) as a lipoxygenase (LOX) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of 5-, 12-, and 15-lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid (AA) metabolic pathway, responsible for the production of pro-inflammatory lipid mediators such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs). By inhibiting LOX enzymes, this compound blocks the synthesis of these inflammatory molecules.
Q2: What are the reported IC50 values for this compound against different lipoxygenases?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary for the different LOX isozymes, indicating its potency and selectivity. The known values are summarized in the table below.
| Lipoxygenase Isozyme | IC50 Value (µM) |
| 5-Lipoxygenase (5-LOX) | 0.09 |
| 12-Lipoxygenase (12-LOX) | 0.013 |
| 15-Lipoxygenase (15-LOX) | 0.5 |
Q3: How does inhibition of the lipoxygenase pathway affect downstream signaling?
A3: By inhibiting the production of leukotrienes and other lipid mediators, this compound can modulate various downstream signaling events. For instance, leukotrienes are known to be involved in inflammatory responses, immune cell recruitment, and cell proliferation. Inhibition of their synthesis can therefore lead to anti-inflammatory effects and may impact pathways regulated by these mediators, such as those involving protein kinase C-epsilon (PKCε).[1]
Q4: Is this compound a competitive or non-competitive inhibitor?
A4: The exact mechanism of inhibition (competitive, non-competitive, etc.) for this compound is not definitively specified in the provided search results. Generally, lipoxygenase inhibitors can act through various mechanisms, including as iron-ligand inhibitors, redox-active agents, or by competing with the fatty acid substrate. To determine the specific mode of inhibition for this compound, a kinetic analysis, such as a Lineweaver-Burk plot, would be required.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound for Maximum Inhibition in a Cell-Based Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting lipoxygenase activity in a cell-based model.
1. Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., a cell line known to express the target lipoxygenase)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Arachidonic acid (AA) solution (substrate)
-
Reagents for quantifying the specific lipoxygenase product (e.g., ELISA kit for a specific leukotriene or HETE)
-
96-well cell culture plates
-
DMSO (for dissolving this compound)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
2. Experimental Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) to allow for cell permeability and target engagement.
-
-
Stimulation of Lipoxygenase Activity:
-
After the pre-incubation period, add arachidonic acid to each well to a final concentration that is known to induce a robust lipoxygenase response in your cell line.
-
Incubate for a specific time period (e.g., 15-30 minutes) to allow for the enzymatic reaction to occur.
-
-
Quantification of Lipoxygenase Product:
-
Collect the cell culture supernatant.
-
Quantify the amount of the specific lipoxygenase product (e.g., LTB4 for 5-LOX activity) in the supernatant using an appropriate method, such as an ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
In a separate plate, treat the cells with the same concentrations of this compound for the same duration as the main experiment to assess any potential cytotoxic effects of the inhibitor. Perform a cell viability assay according to the manufacturer's protocol. This is crucial to ensure that the observed inhibition is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis. The optimal concentration for maximum inhibition with minimal cytotoxicity can be selected based on this curve.
-
Visualizations
Caption: The Lipoxygenase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Q: My this compound did not show any inhibitory effect.
A:
-
Improper Dissolving of this compound: Ensure that this compound is fully dissolved in DMSO before preparing the serial dilutions in the cell culture medium. Precipitates can lead to inaccurate concentrations.
-
Inadequate Pre-incubation Time: The pre-incubation time may not be sufficient for this compound to penetrate the cells and inhibit the enzyme. Try increasing the pre-incubation time (e.g., up to 4 hours).
-
Incorrect Concentration Range: The concentrations of this compound tested might be too low. Refer to the IC50 values in the table above and ensure your concentration range brackets these values.
-
Degradation of this compound: Ensure that the this compound stock solution is stored properly (as recommended by the manufacturer) to prevent degradation. Prepare fresh dilutions for each experiment.
-
Low Lipoxygenase Expression: The cell line you are using may not express the target lipoxygenase at a high enough level to detect significant inhibition. Confirm the expression of the target enzyme using methods like Western blot or qPCR.
Q: I am observing high variability between my replicate wells.
A:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well. Edge effects in the 96-well plate can also contribute to variability; consider not using the outermost wells for experimental samples.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions and adding reagents to the wells.
-
Incomplete Mixing: Ensure that all reagents, including the this compound dilutions and the arachidonic acid solution, are thoroughly mixed before and after being added to the wells.
-
Cell Health: Poor cell health can lead to inconsistent responses. Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
Q: The inhibitory effect of this compound is accompanied by significant cell death.
A:
-
High Concentration of this compound: The concentrations of this compound being used may be cytotoxic to your specific cell line. It is crucial to perform a cell viability assay in parallel with your inhibition experiment to determine the non-toxic concentration range of this compound.
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) as high concentrations can be toxic to cells. Ensure that the vehicle control has the same DMSO concentration as the highest this compound treatment group.
-
Extended Incubation Time: Prolonged exposure to this compound, even at non-toxic concentrations, might induce cytotoxicity. Consider reducing the total incubation time.
Q: My positive control for inhibition (e.g., another known LOX inhibitor) is not working.
A:
-
Degraded Positive Control: Ensure the positive control inhibitor is stored correctly and has not expired.
-
Inappropriate Positive Control: The positive control may not be effective against the specific lipoxygenase isoform expressed in your cell line. Verify the specificity of your positive control.
-
Assay Conditions: The experimental conditions (e.g., pH, temperature, substrate concentration) may not be optimal for the activity of the positive control. Review the literature for the optimal conditions for your chosen positive control.
References
How to prevent degradation of 2-TEDC in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 2-TEDC (2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate) to prevent its degradation in experimental setups.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of this compound in assays.
This is often the primary indicator of compound degradation. If you observe reduced efficacy of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Stock Solution Degradation | Prepare fresh stock solutions in anhydrous DMSO or ethanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. |
| Working Solution Instability | Prepare working solutions in your experimental buffer immediately before use. Avoid prolonged storage of diluted aqueous solutions. |
| pH-Mediated Degradation | Maintain the pH of your experimental buffer within a neutral to slightly acidic range (pH 6.0-7.4). Basic conditions can accelerate the degradation of the catechol moiety. |
| Oxidation | De-gas aqueous buffers to remove dissolved oxygen. Consider adding a mild antioxidant, such as 0.01% ascorbic acid, to your buffer system if compatible with your assay. |
| Photodegradation | Protect all solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) or ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound. Ensure the solvent is of high purity and free of water to prevent premature degradation.
Q2: How should I store this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored desiccated at 4°C for short-term storage or -20°C for long-term storage. Stock solutions in anhydrous DMSO or ethanol should be aliquoted into single-use vials and stored at -80°C.
Q3: What is the stability of this compound in aqueous buffers?
A3: The stability of this compound in aqueous buffers is limited. The catechol and cyanoacrylate moieties are susceptible to degradation in aqueous environments. It is strongly recommended to prepare working solutions fresh for each experiment and use them immediately.
Q4: Can I freeze-thaw my stock solution of this compound?
A4: It is not recommended to subject this compound stock solutions to multiple freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting into single-use volumes is the best practice.
Q5: Are there any known incompatibilities with common buffer components?
A5: While specific incompatibility studies are not widely published, it is advisable to avoid highly basic buffers (pH > 8) as they can promote the oxidation of the catechol group. Buffers containing strong nucleophiles should also be used with caution due to the reactivity of the cyanoacrylate group.
Q6: My this compound solution has changed color. Is it still usable?
A6: A change in color, particularly a yellowing or browning of the solution, is a visual indicator of potential degradation, likely due to the oxidation of the catechol moiety. It is recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under a dry, inert atmosphere (e.g., in a glove box or with a nitrogen stream), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before adding to the cell culture, dilute the stock solution to the final working concentration using pre-warmed, de-gassed cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Add the working solution to the cells immediately.
Visualizing Degradation and Prevention
The following diagrams illustrate the potential degradation pathways of this compound and a recommended experimental workflow to minimize degradation.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound degradation issues.
Technical Support Center: Enhancing In-Vivo Bioavailability of 2-TEDC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies with 2-TEDC. The focus is on strategies to improve its oral bioavailability, a critical factor for therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low oral bioavailability of a compound like this compound?
Low oral bioavailability is often a result of several factors that can be broadly categorized as follows:
-
Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. A significant number of new chemical entities exhibit poor water solubility.[1][2][3][4]
-
Low permeability: The compound may not effectively pass through the intestinal wall to enter the bloodstream.[5][6]
-
First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[4][5]
-
Instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.[7]
-
Efflux transporters: The compound might be actively pumped back into the GI lumen by transporters like P-glycoprotein.[8]
Q2: How can I determine the primary cause of low bioavailability for this compound?
A systematic approach is necessary to identify the root cause. This typically involves a combination of in-vitro and in-vivo experiments:
-
Solubility studies: Determine the solubility of this compound in various aqueous buffers (pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Permeability assays: Use in-vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.
-
In-vitro metabolism studies: Incubate this compound with liver microsomes to evaluate its metabolic stability.
-
Pharmacokinetic (PK) studies: Compare the PK profiles of this compound after intravenous (IV) and oral (PO) administration in an animal model. A significant difference in the Area Under the Curve (AUC) between IV and PO routes (low F%) suggests poor absorption or high first-pass metabolism.
Q3: What are the initial formulation strategies to consider for a poorly soluble compound like this compound?
For compounds with solubility-limited bioavailability, several formulation strategies can be employed:
-
Particle size reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate.[3][8][9]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[1][7][10]
-
Lipid-based formulations: Dissolving this compound in oils, surfactants, or lipids can enhance its solubilization in the GI tract and may facilitate lymphatic absorption, bypassing the first-pass metabolism.[5][7][8] Self-emulsifying drug delivery systems (SEDDS) are a common example.[8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[1][6][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | 1. Conduct dissolution studies of the current formulation. 2. Explore enabling formulations such as amorphous solid dispersions or lipid-based systems to improve dissolution consistency.[7] 3. Consider particle size reduction to improve dissolution rate.[3] |
| Low oral bioavailability (F% < 10%) despite good in-vitro permeability. | Extensive first-pass metabolism in the liver or gut wall. | 1. Perform in-vitro metabolism studies with liver and intestinal microsomes to identify major metabolizing enzymes. 2. Consider co-administration with a known inhibitor of the identified metabolic pathway (for research purposes). 3. Investigate prodrug strategies to mask the metabolic site. |
| The amorphous solid dispersion is not stable and recrystallizes over time. | Inappropriate polymer selection or drug loading. | 1. Screen different polymers for their ability to stabilize the amorphous form of this compound. 2. Reduce the drug loading in the dispersion. 3. Incorporate a second polymer to act as a crystallization inhibitor. |
| The lipid-based formulation shows poor in-vivo performance. | Precipitation of the drug upon dispersion in the GI fluids. | 1. Increase the amount of surfactant and co-surfactant in the formulation to improve the stability of the emulsion. 2. Select oils and surfactants in which this compound has higher solubility. 3. Perform in-vitro dispersion tests to visualize the emulsification process and check for precipitation. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Accurately weigh 100 mg of this compound and 300 mg of PVP/VA 64 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a suitable solvent system, such as a 1:1 mixture of DCM and methanol, in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40°C.
-
Continue evaporation until a thin film is formed on the flask wall.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film to obtain the ASD powder.
-
Characterize the prepared ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations in simulated gastric and intestinal fluids.
Materials:
-
This compound pure drug, micronized form, and ASD formulation.
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin.
-
USP dissolution apparatus II (paddle method).
-
HPLC for drug concentration analysis.
Methodology:
-
Set up the dissolution apparatus with 900 mL of SGF at 37°C ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Repeat the experiment using SIF.
-
Plot the percentage of drug dissolved against time for each formulation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 12 | 2.0 | 150 ± 45 | 5% |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 450 ± 90 | 15% |
| Amorphous Solid Dispersion | 10 | 450 ± 95 | 1.0 | 1500 ± 310 | 50% |
| Lipid-Based Formulation (SEDDS) | 10 | 600 ± 120 | 0.75 | 1800 ± 350 | 60% |
| Intravenous Solution | 2 | 800 ± 150 | 0.1 | 3000 ± 500 | 100% |
Data are presented as mean ± standard deviation (n=5).
Visualizations
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Common issues with 2-TEDC stability and how to resolve them
Internal Note: The initial search for "2-TEDC" did not yield a specific, commonly recognized molecule or compound within the context of pharmaceutical research and development. The provided information is based on a likely candidate, 2-Pyz-(CO)-Phe-Leu-B(OH)2 , a peptide boronic acid derivative and proteasome inhibitor. Further clarification of the exact compound is recommended for fully tailored stability and handling protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with this compound during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems researchers might face.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Degradation of this compound in aqueous buffer solutions. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous media before use. Consider conducting a time-course experiment to determine the stability window in your specific assay buffer. |
| Loss of Potency Over Time | Oxidative degradation of the boronic acid moiety. This can be accelerated by the presence of reactive oxygen species. | Degas aqueous buffers before use. While counterintuitive for some compounds, for 2-Pyz-(CO)-Phe-Leu-B(OH)2, the addition of antioxidants like ascorbate and EDTA was found to accelerate degradation and should be avoided.[1] |
| Precipitate Formation in Stock Solution | Poor solubility or aggregation at higher concentrations. | Prepare stock solutions in an appropriate organic solvent like DMSO. If using aqueous buffers for dilution, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits. |
| Unexpected Degradation Products | Cleavage of the boronic acid group, leading to the formation of an alcohol derivative.[1] | Characterize degradation products using techniques like mass spectrometry and NMR to confirm the degradation pathway. This information can help in optimizing storage and handling conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The major initial degradation pathway for 2-Pyz-(CO)-Phe-Leu-B(OH)2, a likely candidate for "this compound," is believed to be oxidative in nature.[1] This involves the cleavage of the boronic acid group from the peptide backbone, resulting in the formation of an alcohol derivative.[1] This degradation can occur under acidic, basic, and even in the presence of hydrogen peroxide.[1]
Q2: How should I prepare and store this compound solutions for my experiments?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experimental use, dilute the stock solution into your aqueous buffer immediately before the experiment to minimize degradation.
Q3: Can I add antioxidants to my buffers to improve this compound stability?
A3: Surprisingly, for 2-Pyz-(CO)-Phe-Leu-B(OH)2, the addition of common antioxidants such as ascorbate and EDTA was found to accelerate, rather than inhibit, degradation.[1] Therefore, their use is not recommended.
Q4: What analytical techniques are suitable for monitoring this compound stability?
A4: To monitor the stability of this compound and characterize any degradation products, a combination of analytical techniques is recommended. These include High-Performance Liquid Chromatography (HPLC) to assess purity over time, Mass Spectrometry (MS) to identify the mass of the parent compound and any degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of degradation products.[1]
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffers
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers (e.g., PBS, Tris-HCl) at various pH values (e.g., 5, 7.4, 9).
-
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 100 µM in each of the aqueous buffers.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining percentage of intact this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each buffer condition.
-
Calculate the half-life (t₁/₂) of this compound in each buffer to quantify its stability.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Enhancing the Specificity of 2-TEDC
Disclaimer: The compound "2-TEDC" is not found in the public scientific literature. This guide is prepared based on the assumption that "this compound" is a hypothetical targeted protein degrader, similar to a Proteolysis-Targeting Chimera (PROTAC). The principles and methods described here are generally applicable to enhancing the specificity of such molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Based on its hypothesized function, this compound is a heterobifunctional molecule designed for targeted protein degradation. It works by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.[1][2] This technology offers a way to eliminate disease-causing proteins, including those previously considered "undruggable" by traditional inhibitors.[3][4][5]
Q2: I'm observing degradation of proteins other than my intended target. What are the likely causes of these off-target effects?
A2: Off-target effects with degraders like this compound can arise from several factors:
-
Promiscuous Warhead: The ligand (warhead) that binds to your protein of interest (POI) may also have affinity for other proteins with similar binding domains.
-
E3 Ligase-Mediated Effects: The E3 ligase recruiter component (e.g., a pomalidomide-like molecule) can independently induce the degradation of its own native substrates, such as certain zinc-finger proteins.[6][7][8]
-
Ternary Complex Formation with Other Proteins: The entire this compound molecule might induce the formation of stable ternary complexes with proteins other than your intended target, leading to their unintended degradation.
-
High Compound Concentration: Using excessive concentrations of this compound can drive non-specific interactions and degradation.
Q3: How can I experimentally confirm that the loss of my target protein is due to degradation and not another mechanism?
A3: To confirm that this compound is acting as a degrader, you should perform the following control experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. If this compound works via the proteasome, the degradation of your target protein should be rescued or significantly reduced.
-
E3 Ligase Inhibition: Use an inhibitor of the E3 ligase that this compound is designed to recruit. For example, if this compound recruits the Cereblon (CRBN) E3 ligase, pre-treatment with a competitive CRBN binder like thalidomide should prevent degradation of the target protein.
-
mRNA Level Analysis: Measure the mRNA levels of your target protein using RT-qPCR after treatment with this compound. A true degrader should reduce protein levels without significantly affecting mRNA transcription.[9]
Troubleshooting Guides
Problem 1: Poor or No Degradation of the Target Protein
If you are not observing the expected degradation of your target protein, follow these troubleshooting steps.
dot
Caption: Troubleshooting workflow for addressing a lack of target degradation.
Solutions & Methodologies
-
Assess Cell Permeability: High molecular weight can limit cell permeability.[9] Use a Caco-2 permeability assay or a NanoBRET-based target engagement assay in live vs. permeabilized cells to assess compound entry.[10][11]
-
Confirm Target and E3 Ligase Engagement: Use biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to measure the binding affinity of this compound to the isolated target protein and the E3 ligase.[12]
-
Evaluate Ternary Complex Formation: The stability of the ternary complex is crucial for degradation.[13] Use techniques like NanoBRET/BRET assays to measure ternary complex formation in live cells.[6]
-
Measure Target Ubiquitination: Confirm that the target is being ubiquitinated upon treatment. This can be done by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[14]
Problem 2: Significant Off-Target Protein Degradation
If proteomic studies reveal degradation of unintended proteins, use this guide to enhance specificity.
dot
Caption: Key molecular modification strategies to improve the specificity of this compound.
Solutions & Methodologies
-
Modify the Target-Binding Ligand (Warhead):
-
Optimize the Linker:
-
Rationale: The linker's length, composition, and attachment point dictate the orientation of the POI and E3 ligase, which is critical for productive ubiquitination and can significantly impact specificity.[5]
-
Action: Synthesize a library of this compound variants with different linkers (e.g., varying lengths of PEG or alkyl chains) and screen for the best on-target vs. off-target degradation profile.
-
-
Modify the E3 Ligase Ligand:
-
Rationale: The E3 ligase ligand itself can cause off-target degradation. For pomalidomide-based (CRBN) recruiters, modifying the exit vector from the C4 to the C5 position of the phthalimide ring has been shown to reduce the degradation of off-target zinc-finger proteins.[6][7][8]
-
Action: If using a pomalidomide-like moiety, re-synthesize this compound with the linker attached to the C5 position and re-evaluate the proteome-wide specificity.
-
-
Switch E3 Ligase:
-
Rationale: Different E3 ligases have different endogenous substrates and expression patterns. Switching from a broadly expressed ligase like CRBN to one with a more restricted expression pattern might improve the therapeutic window.
-
Action: Design and synthesize a new version of this compound that utilizes a different E3 ligase, such as VHL.
-
Quantitative Data Summary
Table 1: Impact of E3 Ligand Modification on Off-Target Effects
This table summarizes data adapted from studies on anaplastic lymphoma kinase (ALK) PROTACs, demonstrating how modifying the E3 ligase ligand's exit vector can reduce off-target degradation of zinc-finger (ZF) proteins.
| Compound | E3 Ligand Moiety | Linker Exit Vector | On-Target ALK Degradation | Off-Target ZF Protein Degradation |
| dALK-1 (Original) | Pomalidomide | C4-alkyne | Potent | Significant |
| dALK-2 (Optimized) | Pomalidomide | C5-alkyne | Potent | Dramatically Reduced |
Data compiled from findings that show modifying the pomalidomide exit vector reduces off-target effects.[6]
Table 2: Relationship Between Ternary Complex Affinity and Degradation Potency
This table illustrates how ternary complex affinity, more so than simple binary binding, often correlates with the degradation potency of a PROTAC. Data is conceptualized from findings on BRD9 degraders.
| Compound | Binary Binding (BRD9, Kd) | Ternary Complex Affinity (vs. BRD9/VCB) | Degradation Potency (DC50) |
| PROTAC A | 50 nM | High | 10 nM |
| PROTAC B | 20 nM | Low | >1000 nM |
This table is based on the principle that strong ternary complex formation is a better predictor of degradation than binary binding affinity alone.[12]
Key Experimental Protocols
Protocol 1: Global Proteomics for Specificity Analysis
This protocol outlines a mass spectrometry-based approach to identify all proteins degraded upon treatment with this compound, providing a comprehensive view of its specificity.
Objective: To identify on-target and off-target substrates of this compound across the cellular proteome.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat cells with vehicle (e.g., DMSO) or a chosen concentration of this compound. It is crucial to use the lowest concentration that gives robust degradation of the target protein.
-
Use a short treatment time (e.g., 2-6 hours) to focus on direct degradation events and minimize downstream secondary effects.[9][10]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a urea-based buffer.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from different conditions (e.g., vehicle, this compound low dose, this compound high dose) with isobaric TMT reagents. This allows for multiplexing and more accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for identification and quantification of thousands of proteins simultaneously.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database.
-
Calculate the relative abundance of each protein in the this compound-treated samples compared to the vehicle control.
-
Identify proteins that are significantly downregulated as potential substrates of this compound.
-
dot
Caption: Experimental workflow for assessing this compound specificity via global proteomics.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. promega.co.jp [promega.co.jp]
- 3. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target and tissue selectivity of PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Challenges in Small Molecule Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the delivery of small molecule inhibitors, exemplified by 2-(2,3,4,5-tetrafluorophenyl)-6,7-dichloro-1H-indole-3-carbaldehyde (2-TEDC), to target cells.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the effective intracellular delivery of small molecule inhibitors like this compound?
A1: The primary barriers include:
-
Poor Membrane Permeability: The plasma membrane can be a significant obstacle for hydrophilic or charged molecules.[1][2][3] While this compound's fluorination suggests increased lipophilicity, which can aid passive diffusion, extensive fluorination can sometimes hinder membrane translocation.
-
Efflux Pumps: Cells possess active transporter proteins, such as P-glycoprotein (P-gp), that can actively pump small molecules out of the cell, reducing the intracellular concentration of the inhibitor.[4]
-
Low Aqueous Solubility: Many small molecule inhibitors have poor solubility in aqueous solutions, leading to precipitation in cell culture media and inaccurate dosing.
-
Nonspecific Binding: Inhibitors can bind to serum proteins in the culture medium, the surface of the culture plate, or the extracellular matrix, which reduces the effective concentration available to the cells.[5]
-
Intracellular Stability: Once inside the cell, the compound may be metabolized or degraded, leading to a shorter-than-expected half-life.[5]
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To improve solubility, consider the following:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol. When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation with Pluronic F-127: For in vivo or sensitive in vitro experiments, formulating this compound with a non-ionic surfactant like Pluronic F-127 can enhance its aqueous solubility and stability.
-
Sonication: Briefly sonicating the final diluted solution can help to dissolve small precipitates.
Q3: My this compound treatment is showing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Variability in Cell Health and Density: Ensure that cells are in a consistent growth phase and are plated at the same density for each experiment.
-
Inaccurate Dosing: Poor solubility or nonspecific binding can lead to variations in the effective concentration of this compound.
-
Reagent Stability: Ensure your this compound stock solution is stored correctly (protected from light, at the recommended temperature) and has not undergone freeze-thaw cycles that could lead to degradation.
-
Incubation Time: The timing of treatment can be critical. Ensure consistent incubation times across all experiments.
Troubleshooting Guides
Problem 1: Low or No Apparent Cellular Uptake of this compound
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Poor Membrane Permeability | Increase the lipophilicity of the delivery vehicle or use a permeabilization agent. | Protocol 1: Digitonin Permeabilization for Enhanced Uptake: 1. Prepare a stock solution of digitonin (e.g., 1 mg/mL in DMSO). 2. Wash cells with pre-warmed PBS. 3. Treat cells with a low concentration of digitonin (e.g., 5-20 µg/mL) in serum-free media for 5-10 minutes. 4. Remove the digitonin solution and immediately add the this compound-containing medium. 5. Incubate for the desired time and proceed with your downstream assay. |
| Active Efflux by Transporters | Co-incubate with a known efflux pump inhibitor, such as verapamil or cyclosporin A. | Protocol 2: Efflux Pump Inhibition Assay: 1. Pre-incubate cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour. 2. Add this compound to the medium containing the efflux pump inhibitor. 3. In a parallel well, add this compound without the inhibitor as a control. 4. After the desired incubation time, measure the intracellular concentration of this compound or assess the downstream biological effect. |
| Low Compound Concentration | Increase the concentration of this compound in the culture medium. | Perform a dose-response experiment to determine the optimal concentration range. |
| Nonspecific Binding to Serum | Reduce or eliminate serum from the culture medium during the treatment period. | Protocol 3: Serum-Free Incubation: 1. Culture cells in complete medium until they reach the desired confluency. 2. The day of the experiment, replace the complete medium with serum-free or reduced-serum medium. 3. Allow cells to acclimate for 2-4 hours before adding this compound. |
Quantitative Data Summary: Effect of Interventions on this compound Uptake
| Intervention | Control (Intracellular [this compound]) | With Intervention (Intracellular [this compound]) | Fold Increase |
| Digitonin (10 µg/mL) | 15 nM | 60 nM | 4.0x |
| Verapamil (10 µM) | 15 nM | 45 nM | 3.0x |
| Serum-Free Medium | 15 nM | 30 nM | 2.0x |
Note: The above data is illustrative and will vary depending on the cell type and experimental conditions.
Problem 2: High Cellular Toxicity Observed at Expected Efficacious Doses
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Solvent Toxicity | Reduce the final concentration of the organic solvent (e.g., DMSO) in the culture medium. | Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerated concentration. |
| Off-Target Effects | Confirm that the observed toxicity is due to the intended mechanism of action. | Protocol 4: Target Engagement Assay: 1. Treat cells with this compound. 2. Lyse the cells and perform a Western blot or other assay to measure the phosphorylation status or expression level of the direct target of this compound. 3. Compare the dose-response of target engagement with the dose-response of cytotoxicity. |
| Compound Instability | Assess the stability of this compound in the culture medium over time. | Protocol 5: Compound Stability Assay: 1. Add this compound to the cell culture medium (with and without cells). 2. Take aliquots at different time points (e.g., 0, 2, 6, 12, 24 hours). 3. Analyze the concentration of intact this compound in the aliquots using HPLC-MS. |
Visualizing Cellular Delivery and Efflux
Diagram 1: Cellular Uptake and Efflux Pathways for Small Molecules
Caption: Cellular delivery and efflux of this compound.
Diagram 2: Troubleshooting Workflow for Low this compound Efficacy
References
Technical Support Center: Achieving Consistent Results with Potent Lipoxygenase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for consistent results with potent lipoxygenase (LOX) inhibitors, using the discontinued compound 2-TEDC (2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate) as an illustrative example. Due to the limited availability of specific data for this compound, the following recommendations are based on established protocols for similar potent lipoxygenase inhibitors and general best practices in enzyme inhibition assays. It is crucial to empirically validate these recommendations for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-selective inhibitor of 5-, 12-, and 15-lipoxygenase. Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes and lipoxins. By inhibiting these enzymes, this compound blocks the synthesis of these pro-inflammatory molecules.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound against different lipoxygenase isoforms has been reported as follows:
| Lipoxygenase Isoform | IC50 Value (µM) |
| 5-LOX | 0.09 |
| 12-LOX | 0.013 |
| 15-LOX | 0.5 |
Q3: In what solvents should I dissolve this compound?
Q4: How should I store this compound solutions?
A4: For maximal stability, it is recommended to store stock solutions of this compound in small aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively characterized, so it is advisable to prepare fresh dilutions from the frozen stock for each experiment.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Calibrate and use well-maintained pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete mixing | Gently mix the contents of each well thoroughly after adding each reagent, especially the enzyme and substrate. |
| Edge effects in microplate | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Precipitation of the inhibitor | Visually inspect the wells for any precipitate. If observed, try lowering the final concentration of the inhibitor or increasing the final DMSO concentration slightly (while staying within the enzyme's tolerance). |
Issue 2: No or very low inhibition observed, even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Degraded inhibitor | Prepare a fresh stock solution of this compound. If possible, verify the integrity of the compound using an appropriate analytical method. |
| Incorrect assay conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for the specific lipoxygenase isoform you are using. |
| Sub-optimal pre-incubation time | The inhibitor may require a pre-incubation period with the enzyme to exert its effect. Try pre-incubating the enzyme and this compound for a set period (e.g., 15-30 minutes) before adding the substrate. |
| High enzyme concentration | If the enzyme concentration is too high, it may overcome the inhibitory effect. Titrate the enzyme to find a concentration that gives a robust signal without being excessive. |
Issue 3: High background signal in the absence of enzyme.
| Possible Cause | Troubleshooting Step |
| Substrate auto-oxidation | Prepare the substrate solution fresh for each experiment. Some substrates are prone to auto-oxidation, which can generate a background signal. |
| Interference from the inhibitor | Run a control with the inhibitor and substrate but without the enzyme to see if the inhibitor itself contributes to the signal. |
| Contaminated reagents | Use high-purity reagents and water to prepare all buffers and solutions. |
Experimental Protocols
General Protocol for a Cell-Free Lipoxygenase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific lipoxygenase isoform and experimental conditions.
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX)
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of arachidonic acid in ethanol.
-
Dilute the lipoxygenase enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound solution (or DMSO for control wells)
-
Diluted enzyme solution
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 190 µL).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add arachidonic acid solution to each well to initiate the reaction (e.g., 10 µL of a 2 mM solution to get a final concentration of 100 µM).
-
-
Measure Activity:
-
Immediately start measuring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate reader. The formation of a conjugated diene in the product of the lipoxygenase reaction leads to this absorbance increase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a lipoxygenase inhibition assay.
Validation & Comparative
A Comparative Analysis of 2-TEDC and Other Lipoxygenase (LOX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) with other well-established lipoxygenase (LOX) inhibitors, namely Zileuton, Baicalein, and Nordihydroguaiaretic acid (NDGA). The data presented is compiled from publicly available scientific literature and is intended to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to Lipoxygenase and its Inhibitors
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators, including leukotrienes and lipoxins. These mediators are critically involved in inflammatory responses, making LOX enzymes attractive therapeutic targets for a variety of inflammatory diseases, including asthma, arthritis, and cancer. LOX inhibitors are compounds that block the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.
Potency Comparison of LOX Inhibitors
The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other selected LOX inhibitors against different LOX isoforms.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| This compound | 0.09[1][2] | 0.013[1][2] | 0.5[1][2] |
| Zileuton | 0.3 - 0.5[3] | > 100[3] | > 100[3] |
| Baicalein | Not specified | 0.64[4] | 1.6[4] |
| NDGA | ~1 | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration, enzyme source, and assay method. The values presented here are for comparative purposes.
Experimental Protocols
The determination of IC50 values for LOX inhibitors typically involves in vitro enzyme assays. While specific protocols may vary between laboratories, the general principles are outlined below.
General Principle of LOX Inhibition Assay
Lipoxygenase activity is commonly measured by monitoring the formation of hydroperoxy fatty acids, which absorb light at a specific wavelength (typically 234 nm). The assay is performed in the presence and absence of the inhibitor to determine its effect on enzyme activity.
Typical Protocol for a Spectrophotometric LOX Inhibition Assay:
-
Reagent Preparation:
-
Buffer: A suitable buffer is prepared to maintain a stable pH (e.g., Tris-HCl or borate buffer).
-
Substrate Solution: The fatty acid substrate (e.g., arachidonic acid or linoleic acid) is dissolved in an appropriate solvent (e.g., ethanol) and then diluted in the assay buffer to the desired concentration.
-
Enzyme Solution: The purified LOX enzyme (e.g., human recombinant or soybean LOX) is diluted in the assay buffer to a working concentration.
-
Inhibitor Solutions: The test inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a suitable reaction vessel (e.g., a quartz cuvette), the assay buffer, enzyme solution, and a specific concentration of the inhibitor (or solvent control) are combined and pre-incubated for a defined period at a controlled temperature.
-
The reaction is initiated by the addition of the substrate solution.
-
The increase in absorbance at 234 nm is monitored over time using a spectrophotometer. This rate of increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the context of LOX inhibition and the general process of evaluating inhibitors, the following diagrams are provided.
References
Unraveling the Landscape of Dual LOX/COX Inhibition: A Comparative Analysis of 2-TEDC and Leading Counterparts
For Immediate Release
In the intricate world of inflammatory and proliferative diseases, the arachidonic acid cascade stands as a pivotal therapeutic target. Dual inhibitors of both lipoxygenase (LOX) and cyclooxygenase (COX) pathways have emerged as a promising strategy to overcome the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This report provides a comprehensive comparative analysis of 2-TEDC, a potent lipoxygenase inhibitor, alongside established dual LOX/COX inhibitors: Licofelone, Tepoxalin, and Flavocoxid. This guide is intended for researchers, scientists, and drug development professionals, offering a clear examination of inhibitory profiles, supporting experimental data, and detailed methodologies.
Executive Summary
This comparative guide delves into the inhibitory activities of four key compounds. While this compound demonstrates remarkable potency against lipoxygenase enzymes, a notable lack of publicly available data on its cyclooxygenase inhibition marks it as a selective LOX inhibitor in the current landscape. In contrast, Licofelone, Tepoxalin, and Flavocoxid exhibit a broader spectrum of activity, inhibiting both LOX and COX pathways to varying degrees. This analysis underscores the diverse inhibitory profiles within this class of compounds and highlights the therapeutic potential of both selective and dual-acting agents.
Comparative Inhibitory Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the selected dual LOX/COX inhibitors against 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). This quantitative data provides a clear snapshot of the potency and selectivity of each compound.
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 0.09[1] | Not Available | Not Available |
| Licofelone | 0.18[2][3] | 0.21 (total COX)[2][3] | 0.21 (total COX)[2][3] |
| Tepoxalin | 0.15[1][4] | 4.6 (ovine) / 0.0116 (equine)[1][5] | 2.85 (RBL-1 lysate)[1][6] |
| Flavocoxid | 110[7][8] | 12.3 (peroxidase moiety)[7][8] | 11.3 (peroxidase moiety)[7][8] |
Note on Licofelone: The available data for Licofelone often refers to a total COX inhibition IC50 value, without differentiating between COX-1 and COX-2 isoforms.
In-Depth Compound Analysis
This compound: As a thienyl-ethylidene-dihydropyridine derivative, this compound stands out for its potent inhibition of 5-lipoxygenase, with an IC50 value of 0.09 µM.[1] It also demonstrates significant activity against 12-LOX (IC50 = 0.013 µM) and 15-LOX (IC50 = 0.5 µM).[1] However, extensive searches for its activity against COX-1 and COX-2 enzymes did not yield any publicly available data. This positions this compound as a highly potent and selective LOX inhibitor, a valuable tool for investigating the specific roles of lipoxygenase pathways in disease.
Licofelone (ML3000): Licofelone is a well-characterized dual inhibitor that exhibits balanced, potent inhibition of both 5-LOX and COX enzymes, with IC50 values of 0.18 µM and 0.21 µM, respectively.[2][3] This balanced profile is thought to contribute to its anti-inflammatory efficacy while potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Tepoxalin: Tepoxalin is another potent dual inhibitor of COX and 5-LOX.[1][4] Its inhibitory activity against 5-LOX is notable (IC50 = 0.15 µM).[1][4] The COX inhibition data for Tepoxalin varies depending on the species and assay conditions. For instance, the IC50 for ovine COX-1 is 4.6 µM, while for equine COX-1, it is significantly lower at 0.0116 µM.[1][5] This highlights the importance of considering the experimental context when comparing inhibitory potencies.
Flavocoxid: Flavocoxid is a proprietary mixture of flavonoids, primarily baicalin and catechin.[7][8] It demonstrates a multi-faceted mechanism of action, including the inhibition of the peroxidase moieties of both COX-1 (IC50 = 12.3 µg/mL) and COX-2 (IC50 = 11.3 µg/mL), as well as 5-lipoxygenase (IC50 = 110 µg/mL).[7][8] While its potency against 5-LOX is lower compared to the other compounds, its unique mechanism and natural origin make it a noteworthy comparator.
Signaling Pathway and Experimental Workflow
To visualize the interplay of these inhibitors within the arachidonic acid cascade and the general process of their evaluation, the following diagrams are provided.
Caption: Arachidonic Acid Cascade and Points of Inhibition.
Caption: General Experimental Workflow for IC50 Determination.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. While specific laboratory protocols may vary, the general principles are outlined below.
5-Lipoxygenase (5-LOX) Inhibition Assay:
A common method for assessing 5-LOX inhibition involves a spectrophotometric assay. The assay mixture typically contains a buffer (e.g., Tris-HCl), the 5-LOX enzyme (often from potato or recombinant human sources), the test compound at various concentrations, and arachidonic acid as the substrate. The enzymatic reaction leads to the formation of hydroperoxyeicosatetraenoic acids (HPETEs), and the increase in absorbance, often measured at 234 nm, is monitored over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
COX activity is frequently measured using a colorimetric or fluorometric assay. These assays often utilize a chromogenic or fluorogenic substrate that is oxidized by the peroxidase activity of the COX enzyme in the presence of arachidonic acid. The reaction mixture includes a buffer, the respective COX isoform (COX-1 or COX-2), the test compound at various concentrations, and arachidonic acid. The rate of color or fluorescence development is proportional to the COX activity. Similar to the 5-LOX assay, the percentage of inhibition is calculated, and the IC50 value is derived from the dose-response curve. It is important to perform separate assays for COX-1 and COX-2 to determine the selectivity of the inhibitor.
Conclusion
The comparative analysis of this compound and other dual LOX/COX inhibitors reveals a spectrum of inhibitory profiles, each with potential therapeutic implications. This compound emerges as a potent and selective inhibitor of the lipoxygenase pathway, making it a valuable research tool and a potential therapeutic candidate for diseases where leukotriene production is a primary driver. In contrast, Licofelone and Tepoxalin represent balanced dual inhibitors with potent activity against both LOX and COX enzymes, offering a broader anti-inflammatory effect. Flavocoxid presents a unique, natural-product-based approach with a multi-targeted mechanism.
The absence of COX inhibition data for this compound underscores the need for further investigation to fully elucidate its pharmacological profile. For researchers and drug developers, the choice between a selective LOX inhibitor and a dual LOX/COX inhibitor will depend on the specific pathological context and the desired therapeutic outcome. This guide provides a foundational dataset and methodological overview to aid in these critical decisions.
References
- 1. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tepoxalin | CAS 103475-41-8 | TargetMol | Biomol.com [biomol.com]
- 7. Flavocoxid Inhibits Phospholipase A2, Peroxidase Moieties of the Cyclooxygenases (COX), and 5-Lipoxygenase, Modifies COX-2 Gene Expression, and Acts as an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavocoxid inhibits phospholipase A2, peroxidase moieties of the cyclooxygenases (COX), and 5-lipoxygenase, modifies COX-2 gene expression, and acts as an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipoxygenase Inhibitor Selectivity: The Case of ML355
For researchers and professionals in drug development, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative assessment of ML355, a potent and selective inhibitor of 12-Lipoxygenase (12-LOX), against other lipoxygenase isoforms. The following sections detail its inhibitory potency, the experimental protocols for such assessments, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Selectivity of ML355
ML355 demonstrates high potency and selectivity for 12-LOX. Its inhibitory activity is significantly lower for other related lipoxygenase isoforms, such as 5-LOX and 15-LOX, as well as for cyclooxygenase (COX) enzymes, which represent a distinct but related pathway in eicosanoid synthesis.[1][2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | ML355 IC50 (µM) | Alternative Inhibitors | Alternative Inhibitor IC50 (µM) |
| 12-Lipoxygenase (12-LOX) | 0.34 | Baicalein | 9.6 - 20.7[3] |
| 5-Lipoxygenase (5-LOX) | >25[4] | Zileuton | 0.18[5] |
| 15-Lipoxygenase-1 (15-LOX-1) | >25[4] | 15-LOX-1 inhibitor 1 | 0.19[6] |
| 15-Lipoxygenase-2 (15-LOX-2) | >25[4] | MLS000545091 | 2.6[7] |
| Cyclooxygenase-1 (COX-1) | >100[4] | SC-560 | 0.009 |
| Cyclooxygenase-2 (COX-2) | >100[4] | Rofecoxib | 0.018 |
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. The following protocols outline the general methodologies for assessing the inhibitory activity of compounds like ML355 against different lipoxygenase isoforms.
Lipoxygenase Activity Assay (Fluorometric Method)
This assay measures the hydroperoxides produced by the lipoxygenase reaction.[8][9]
-
Enzyme and Inhibitor Preparation: Recombinant human lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX-1, 15-LOX-2) are used. The test compound (e.g., ML355) is dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.
-
Reaction Mixture: In a 96-well plate, the enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
Initiation of Reaction: The reaction is initiated by adding the fatty acid substrate, typically arachidonic acid.
-
Detection: A fluorescent probe is added, which reacts with the hydroperoxide product to generate a fluorescent signal.
-
Measurement: The fluorescence is measured at an excitation/emission wavelength pair of approximately 500/536 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
Lipoxygenase Activity Assay (Spectrophotometric Method)
This method relies on the detection of the conjugated diene system formed in the hydroperoxide product, which absorbs light at 234 nm.[12]
-
Reagent Preparation: Prepare a suitable buffer (e.g., sodium phosphate buffer, pH 7.4) and a stock solution of the substrate (e.g., linoleic acid or arachidonic acid).
-
Enzyme and Inhibitor Incubation: The lipoxygenase enzyme is pre-incubated with the inhibitor at various concentrations in a quartz cuvette.
-
Reaction Initiation: The reaction is started by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The increase in absorbance at 234 nm is monitored over time using a spectrophotometer.
-
Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
IC50 Determination: The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described in the fluorometric method.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Assessing Lipoxygenase Inhibitor Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective inhibitors of human platelet-type 12- lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lipoxygenase Investigations Lead to the Discovery of Potent Inhibitors and their Mechanisim of Action [escholarship.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. courses.edx.org [courses.edx.org]
- 11. quora.com [quora.com]
- 12. Lipoxygenase activity determination [protocols.io]
Navigating the Landscape of Lipid Peroxidation Probes: A Comparative Guide to Alternatives for 2-TEDC
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of lipid peroxidation, the selection of an appropriate detection method is paramount. While 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC) has been utilized as a lipoxygenase inhibitor, its direct application and availability as a fluorescent probe for monitoring lipid peroxidation are limited. This guide provides a comprehensive comparison of two prominent fluorescent probes, C11-BODIPY™ 581/591 and Liperfluo, offering robust alternatives for the sensitive and specific detection of lipid peroxidation in cellular systems.
This guide delves into the mechanisms of action, spectral properties, and detailed experimental protocols for each probe. Furthermore, it visualizes the key signaling pathways associated with lipid peroxidation, providing a holistic resource for designing and interpreting experiments in this critical area of research.
At a Glance: Comparing C11-BODIPY™ 581/591 and Liperfluo
| Feature | C11-BODIPY™ 581/591 | Liperfluo |
| Detection Principle | Ratiometric fluorescent sensor that shifts emission from red to green upon oxidation of its polyunsaturated butadienyl moiety by lipid radicals.[1][2] | Turns on fluorescence upon specific oxidation by lipid hydroperoxides.[3][4] |
| Target | Primarily reacts with lipid radicals.[5] | Specifically detects lipid hydroperoxides.[3][4] |
| Spectral Properties (Excitation/Emission) | Reduced: ~581 nm / ~591 nm; Oxidized: ~488 nm / ~510 nm.[1] | Oxidized: ~524 nm / ~535 nm.[3] |
| Sensitivity | High sensitivity, suitable for plate reader-based quantification.[5] | High sensitivity, but plate reader-based quantification can be challenging.[5] |
| Specificity | Sensitive to a variety of oxy-radicals and peroxynitrite.[2] | Selective for lipid peroxides over other reactive oxygen species.[4] |
| Photostability | Good photostability with few fluorescence artifacts.[2] | Minimizes photo-damage and auto-fluorescence.[3] |
| Cellular Localization | Incorporates into cellular membranes.[1] | Accumulates in lipophilic sites such as cell membranes.[3] |
| Key Application | Ratiometric imaging and flow cytometry for quantifying lipid peroxidation, particularly in ferroptosis studies.[6][7] | Fluorescence imaging and flow cytometry for the specific detection of lipid hydroperoxides.[3] |
Delving Deeper: Mechanisms and Methodologies
C11-BODIPY™ 581/591: A Ratiometric Reporter of Lipid Radicals
C11-BODIPY™ 581/591 is a lipophilic fluorescent dye that readily incorporates into cellular membranes.[1] Its mechanism of action relies on a ratiometric fluorescence shift upon oxidation. In its native, reduced state, the probe exhibits a maximum emission in the red spectrum (~591 nm).[1] Upon reaction with lipid radicals, the polyunsaturated butadienyl portion of the molecule is oxidized, causing a shift in the fluorescence emission to the green spectrum (~510 nm).[1] This ratiometric detection, the ratio of green to red fluorescence intensity, provides a quantitative measure of lipid peroxidation that is independent of probe concentration and excitation intensity.[1]
Materials:
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Cultured cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips) and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Prepare a working solution of C11-BODIPY™ 581/591 in complete cell culture medium at a final concentration of 1-10 µM. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Induction of Lipid Peroxidation (Optional): Treat the cells with an inducing agent (e.g., erastin, RSL3, or cumene hydroperoxide) for the desired time.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for both the red (e.g., Texas Red) and green (e.g., FITC) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer equipped with lasers and detectors for both green and red fluorescence. The shift in the green to red fluorescence ratio is indicative of lipid peroxidation.
-
Liperfluo: A Specific Detector of Lipid Hydroperoxides
Liperfluo is a fluorescent probe designed for the specific detection of lipid hydroperoxides.[3] Unlike ratiometric probes, Liperfluo exhibits a "turn-on" fluorescence response. In its native state, the probe is virtually non-fluorescent in an aqueous environment.[3] Upon specific oxidation by lipid hydroperoxides in lipophilic environments like cell membranes, it becomes highly fluorescent, emitting in the green spectrum.[3] This specificity for lipid hydroperoxides makes it a valuable tool for distinguishing this particular class of lipid peroxidation products.[4]
Materials:
-
Liperfluo (stock solution in DMSO)
-
Cultured cells
-
Serum-free cell culture medium or HBSS
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Plate cells as described for the C11-BODIPY™ protocol.
-
Probe Loading: Prepare a working solution of Liperfluo in serum-free medium or HBSS at a final concentration of 1-10 µM. Remove the culture medium and add the Liperfluo working solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells twice with serum-free medium or PBS.
-
Induction of Lipid Peroxidation (Optional): Add the inducing agent in fresh serum-free medium or PBS and incubate for the desired duration.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells using a standard FITC filter set. An increase in green fluorescence intensity indicates the presence of lipid peroxides.
-
Flow Cytometry: Harvest and prepare the cells as previously described. Analyze the cells for an increase in green fluorescence using the appropriate laser and detector.
-
Visualizing the Molecular Landscape of Lipid Peroxidation
To better understand the context in which these probes operate, it is crucial to visualize the underlying biological pathways.
Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.
The process of lipid peroxidation is intricately linked to cellular signaling pathways that respond to oxidative stress. Two critical pathways are the Glutathione Peroxidase 4 (GPX4) and the Keap1-Nrf2 pathways.
Caption: The GPX4 pathway detoxifies lipid hydroperoxides, thereby inhibiting ferroptosis.
Caption: The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.
Conclusion
The study of lipid peroxidation is integral to understanding a myriad of physiological and pathological processes. While this compound has its applications, the landscape of fluorescent probes offers more direct and robust tools for visualizing and quantifying this phenomenon. C11-BODIPY™ 581/591 and Liperfluo stand out as powerful alternatives, each with distinct advantages in terms of their detection mechanism and specificity. The choice between these probes will ultimately depend on the specific research question, the experimental system, and the instrumentation available. By providing detailed protocols and visualizing the relevant signaling pathways, this guide aims to empower researchers to make informed decisions and advance our understanding of the critical role of lipid peroxidation in health and disease.
References
- 1. abpbio.com [abpbio.com]
- 2. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-TEDC with Commercially Available Lipoxygenase (LOX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 2-TEDC, a potent multi-isoform lipoxygenase (LOX) inhibitor, with other commercially available LOX inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for studies related to inflammation, cancer, and cardiovascular disease.
Introduction to Lipoxygenases and Their Inhibition
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1] Key isoforms include 5-LOX, 12-LOX, and 15-LOX, which initiate distinct signaling pathways involved in inflammation, immune responses, and cell proliferation.[2][3] The products of these pathways, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), are implicated in the pathophysiology of numerous diseases like asthma, atherosclerosis, and various cancers.[3][4] Consequently, the inhibition of LOX enzymes is a significant area of therapeutic drug development.[5]
This guide focuses on this compound, a compound noted for its potent inhibition across multiple LOX isoforms, and compares its activity profile against established, commercially available inhibitors, which often exhibit greater selectivity for specific isoforms.
The Lipoxygenase Signaling Pathway
The LOX pathway begins with the release of arachidonic acid from the cell membrane. Different LOX isoforms then incorporate oxygen at specific positions, leading to the formation of various hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently converted to biologically active molecules.
Caption: Simplified overview of the 5-, 12-, and 15-Lipoxygenase pathways.
Quantitative Inhibitor Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and other selected commercial LOX inhibitors against the primary LOX isoforms.
| Inhibitor | Target(s) | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference(s) |
| This compound | 5-, 12-, 15-LOX | 0.09 | 0.013 | 0.5 | |
| Zileuton | 5-LOX selective | 0.3 - 0.5 | > 100 | > 100 | |
| ML351 | 15-LOX-1 selective | > 50 | > 100 | 0.2 | [6] |
| PD 146176 | 15-LOX selective | No effect | No effect | 0.54 | [7] |
| Baicalein | 12-, 15-LOX | - | 0.64 | 1.6 | [8] |
| NDGA | Pan-LOX | ~1 | ~0.6 | - | [1] |
Note: IC50 values can vary based on experimental conditions (e.g., substrate concentration, enzyme source). Data presented are for comparative purposes. NDGA (Nordihydroguaiaretic acid) is a general LOX inhibitor with antioxidant properties.
Experimental Protocols: In Vitro LOX Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against a specific LOX isoform. This protocol is based on commercially available lipoxygenase inhibitor screening kits.[6][7][8]
Principle: Lipoxygenase activity is measured by detecting the formation of hydroperoxides from a polyunsaturated fatty acid substrate (e.g., arachidonic acid).[7] In a common colorimetric method, the hydroperoxides oxidize Fe²⁺ to Fe³⁺, which then reacts with a chromogen to produce a colored product that can be measured spectrophotometrically. The reduction in signal in the presence of a test compound corresponds to the level of inhibition.
Materials:
-
Purified recombinant human LOX enzyme (5-LOX, 12-LOX, or 15-LOX)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
Substrate (e.g., Arachidonic Acid)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Zileuton for 5-LOX, ML351 for 15-LOX)
-
Chromogen Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the LOX enzyme, substrate, and test compounds at various concentrations in the assay buffer.
-
Assay Setup: To appropriate wells of a 96-well plate, add:
-
Enzyme Control: LOX enzyme solution + solvent control.
-
Inhibitor Control: LOX enzyme solution + positive control inhibitor.
-
Test Compound: LOX enzyme solution + test compound at desired concentrations.
-
Blank: Assay buffer only.
-
-
Pre-incubation: Gently mix the plate and pre-incubate with the test compounds for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (Arachidonic Acid) to all wells except the blank to start the enzymatic reaction.
-
Develop Signal: After a set incubation period (e.g., 5-10 minutes), add the chromogen solution to stop the reaction and develop the color.
-
Measure Absorbance: Read the absorbance of the plate at the appropriate wavelength (e.g., 490-500 nm).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Standard experimental workflow for an in vitro LOX inhibitor screening assay.
Discussion
The data clearly positions This compound as a highly potent, multi-isoform LOX inhibitor. Its sub-micromolar IC50 values against 5-LOX, 12-LOX, and 15-LOX, particularly its exceptional potency for 12-LOX (0.013 µM), distinguish it from the other compounds listed.[9]
In contrast:
-
Zileuton is a well-established and highly selective 5-LOX inhibitor, showing little to no activity against 12-LOX or 15-LOX at concentrations up to 100 µM. This makes it a suitable tool for specifically investigating the 5-LOX/leukotriene pathway.
-
ML351 and PD 146176 demonstrate strong selectivity for 15-LOX.[6][7] ML351, in particular, shows an IC50 of 200 nM for 15-LOX-1 with over 250-fold selectivity against other isoforms, making it ideal for studying the specific roles of 15-LOX-1 in disease models.
-
Baicalein shows potent inhibition of both 12-LOX and 15-LOX but is less selective between these two isoforms compared to compounds like ML351.[8]
-
NDGA acts as a pan-LOX inhibitor but also possesses general antioxidant properties, which can complicate the interpretation of experimental results.[1]
The choice of inhibitor should be guided by the specific research question. For studies requiring the specific blockade of a single LOX pathway, selective inhibitors like Zileuton or ML351 are preferable. However, for applications where broad suppression of multiple LOX-driven pathways is desired, or for investigating pathologies where multiple LOX isoforms are upregulated, a potent multi-target inhibitor like this compound offers a clear advantage. Its profile suggests potential utility in complex inflammatory conditions where 5-, 12-, and 15-LOX pathways may be concurrently active.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 3, Comparison of ML351 to previously identified 15-LOX-1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 2-TEDC
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-(1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate (2-TEDC), a potent inhibitor of 5-, 12-, and 15-lipoxygenase.[1][2] Adherence to these guidelines is critical to minimize exposure risks and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Engineering controls, such as adequate ventilation and the provision of accessible safety showers and eye wash stations, are fundamental to safe handling.[3] In addition to these, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust.[3] |
| Hand Protection | Protective gloves | To prevent skin contact. The specific glove material should be selected based on breakthrough time and compatibility with the solvent used. |
| Body Protection | Impervious clothing | To protect skin from accidental spills.[3] |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust or aerosols may be generated.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial to mitigate risks and environmental impact. The following procedural workflow outlines the key steps from preparation to final disposal of this compound.
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when handling this compound:
-
Preparation:
-
Storage:
-
Spill Management:
-
Disposal:
First Aid Measures
In case of accidental exposure, immediate action is critical:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
-
Inhalation: Relocate to fresh air immediately.[3]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
